1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
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Overview
Description
1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazopyridine family. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. The imidazopyridine core is known for its presence in various pharmacologically active molecules, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2,3-diaminopyridine with benzyloxyacetaldehyde under acidic conditions to form the imidazo[4,5-c]pyridine core. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon or Raney nickel, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes nucleophilic substitution, reduction, and cyclization steps. For example, the initial step might involve the nucleophilic substitution of a halogenated pyridine derivative, followed by reduction of the nitro group to form the necessary diamine intermediate. The final cyclization step is then carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, influencing various cellular pathways. For example, it may act as an agonist or antagonist at GABA receptors, affecting neurotransmission and exhibiting potential anxiolytic or anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with distinct biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Uniqueness
1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxyethyl group enhances its lipophilicity and may improve its ability to cross biological membranes, making it a promising candidate for drug development .
Properties
CAS No. |
918152-16-6 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-(2-phenylmethoxyethyl)-3H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C15H15N3O2/c19-15-17-13-10-16-7-6-14(13)18(15)8-9-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,17,19) |
InChI Key |
DKOZFLTYARORFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C3=C(C=NC=C3)NC2=O |
Origin of Product |
United States |
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